molecular formula C12H7Br3O B1601663 3,3',4-Tribromodiphenyl ether CAS No. 147217-80-9

3,3',4-Tribromodiphenyl ether

Cat. No. B1601663
CAS RN: 147217-80-9
M. Wt: 406.89 g/mol
InChI Key: CDVYKQPKJYPWRO-UHFFFAOYSA-N
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Description

3,3',4-Tribromodiphenyl ether (also known as TDBE) is a halogenated organic compound that has been used in a variety of scientific applications. TDBE is a flame retardant and plasticizer and has been used in the production of a variety of products, including textiles, rubber, and plastics. It is also used in the production of pesticides and pharmaceuticals. TDBE is considered to be a persistent organic pollutant (POP) due to its ability to bioaccumulate and biomagnify in the environment.

Scientific Research Applications

Metabolite Identification in Animal Studies

Research has identified various hydroxylated metabolites of related polybrominated diphenyl ethers (PBDEs) in rats. In a study, feces from rats administered with a specific PBDE were analyzed, leading to the identification of hydroxylated tribrominated diphenyl ethers among other metabolites. These findings are crucial for understanding the metabolic pathways and potential environmental persistence of these compounds (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Environmental Fate and Degradation

Studies have investigated the oxidation mechanisms and kinetics of PBDEs, providing insights into their environmental fate. One study examined 2,4,4'-Tribrominated diphenyl ether (a similar compound) and its interaction with OH radicals, shedding light on the compound's atmospheric lifespan and degradation in water solutions. This research is significant for assessing the environmental impact of PBDEs (Cao et al., 2013).

Application in Polymer Technology

Research on fluorinated diamine-based polyimides, which are used in various technological applications, has shown how different groups (like ether groups) affect the optical and dielectric properties of these polymers. This research contributes to the development of advanced materials with specific optical and thermal characteristics (Jang et al., 2007).

Conformational Analysis of PBDEs

Understanding the conformational properties of PBDEs is key to assessing their environmental fate and potential risks to human health. A study explored the conformational properties of PBDEs using quantum chemical methods, which is crucial for predicting their behavior in the environment (Hu et al., 2005).

Anaerobic Degradation and Environmental Impact

Investigating the degradation pathways of PBDEs under different environmental conditions, such as anaerobic microbial and photochemical degradation, is vital for understanding their persistence and potential accumulation in ecosystems. Studies on compounds like 4,4'-dibromodiphenyl ether provide essential insights into these processes (Rayne, Ikonomou, & Whale, 2003).

Implications for Human Health

The interaction of hydroxylated PBDEs with human serum albumin (HSA) has been studied, highlighting the potential implications of these compounds on human health. Research in this area helps to understand how these environmental contaminants might interact with biological systems (Chen et al., 2017).

Mechanism of Action

Target of Action

3,3’,4-Tribromodiphenyl ether is a type of hydroxylated polyhalodiphenyl ether (HO-PXDE), which are emerging aquatic pollutants

Mode of Action

The compound undergoes direct photolysis and photooxidation initiated by 1 O 2 and ˙OH that can be formed by photosensitization . Ether bond cleavage is a dominant pathway for the direct photolysis and photooxidation reactions .

Biochemical Pathways

The compound’s interaction with its targets leads to the production of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin can only be produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers, generated from both direct and indirect photodegradation were confirmed . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) was the main product generated from direct photohydrolysis .

Result of Action

The result of the compound’s action is the generation of various photoproducts. For instance, 1,3,8-tribromodibenzo-p-dioxin is produced during direct photolysis . Four dihydroxylated polybromodiphenyl ethers are generated from both direct and indirect photodegradation . Among them, di-HO-tribromodiphenyl ether (di-HO-TBDE) is the main product generated from direct photohydrolysis .

Action Environment

Environmental factors play a significant role in the action of 3,3’,4-Tribromodiphenyl ether. The compound is an emerging aquatic pollutant, and its photodegradation pathways may lead to different photoproducts . Therefore, for accurate ecological risk assessment of HO-PXDEs, their different photodegradation pathways that may lead to different photoproducts should be considered .

properties

IUPAC Name

1,2-dibromo-4-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVYKQPKJYPWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879863
Record name BDE-35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147217-80-9
Record name 3,3′,4-Tribromodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147217-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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